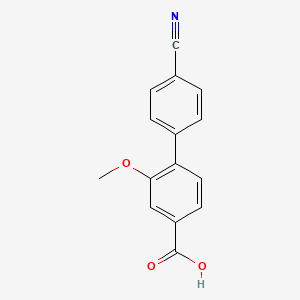

4-(4-Cyanophenyl)-3-methoxybenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Advanced Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. asianpubs.orgnih.gov The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations, including esterification, amidation, and reduction. nih.gov In the realm of advanced materials and pharmaceuticals, the rigid benzene (B151609) ring provides a stable scaffold upon which various functional groups can be installed to modulate the molecule's properties. researchgate.net The presence of a benzoic acid moiety in a molecule often imparts properties relevant to liquid crystals, polymers, and biologically active agents. researchgate.netorgsyn.org

Significance of Cyanophenyl and Methoxybenzoyl Moieties in Chemical Scaffolds

The cyanophenyl and methoxybenzoyl moieties are key structural motifs that bestow specific functionalities upon a molecule.

The cyanophenyl group , particularly a 4-cyanophenyl substituent, is a powerful electron-withdrawing group and a key component in the design of liquid crystals. nih.govmdpi.commdpi.com The linear, rigid nature of the cyano group contributes to the formation of ordered mesophases. mdpi.com Furthermore, the nitrile functionality is a prevalent feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles. libretexts.org Research has indicated that the incorporation of a cyano group into various heterocyclic and aryl structures can enhance anticancer potency. prepchem.com

The methoxybenzoyl moiety introduces an electron-donating methoxy (B1213986) group onto the benzoic acid scaffold. This substituent can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The methoxy group can also play a role in directing intermolecular interactions, such as hydrogen bonding, which is crucial in the formation of supramolecular structures. chemicalbook.com The precursor, 4-methoxybenzoic acid, is a well-known compound with antiseptic properties and serves as a common intermediate in the synthesis of more complex organic molecules. chemicalbook.comnih.govwikipedia.org

Overview of Academic Research Potential and Trajectories for the Compound

The unique combination of a carboxylic acid, a cyano group, and a methoxy group on a biaryl framework suggests several promising research trajectories for 4-(4-Cyanophenyl)-3-methoxybenzoic acid. Its structural similarity to known liquid crystal precursors, such as 4-cyano-4'-biphenylcarboxylic acid, points towards its potential application in the field of liquid crystals, where the methoxy group could be used to fine-tune the mesomorphic properties. nih.gov

In medicinal chemistry, the presence of the cyanophenyl group, a known pharmacophore in some anticancer agents, suggests that this compound could serve as a scaffold for the development of new therapeutic agents. prepchem.comyoutube.com The benzoic acid functionality allows for the straightforward synthesis of a library of derivatives, such as esters and amides, for structure-activity relationship (SAR) studies.

Furthermore, the compound's rigid and functionalized structure makes it an interesting candidate for the construction of metal-organic frameworks (MOFs) and other advanced materials, where the carboxylic acid and cyano groups can act as coordinating ligands for metal ions.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H11NO3 | - |

| Molecular Weight | 253.25 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 70.3 Ų | nih.gov |

Note: The data for the specific isomer this compound is not available in public databases. The data presented is for the isomeric compound 4-(2-Cyanophenyl)-3-methoxybenzoic acid and should be considered as an estimate.

Proposed Synthesis

A plausible and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

A potential synthetic pathway would involve the coupling of methyl 4-bromo-3-methoxybenzoate with 4-cyanophenylboronic acid . The resulting ester would then be hydrolyzed to yield the final product, this compound.

Step 1: Suzuki-Miyaura Coupling Methyl 4-bromo-3-methoxybenzoate would be reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system, for instance, a mixture of toluene (B28343) and water.

Step 2: Hydrolysis The resulting methyl 4-(4-cyanophenyl)-3-methoxybenzoate would then be subjected to hydrolysis, typically using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol, followed by acidification with an acid like hydrochloric acid to precipitate the desired carboxylic acid.

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. bham.ac.uk The primary strategic disconnection for this compound involves severing the carbon-carbon bond of the biphenyl (B1667301) core. This disconnection is strategically sound as numerous reliable methods exist for the formation of such bonds. researchgate.net

This central disconnection leads to two key synthons: a substituted benzoic acid derivative and a substituted cyanophenyl derivative. The polarity of these synthons can be reversed depending on the chosen synthetic route. For instance, one precursor could be an electrophilic aryl halide or triflate, while the other is a nucleophilic organometallic reagent. This approach allows for a convergent synthesis, where the two main fragments are prepared separately and then combined in a late-stage coupling reaction. nih.gov

Further disconnection of these primary precursors reveals simpler starting materials. The substituted benzoic acid portion can be derived from a more basic methoxybenzoic acid, while the cyanophenyl fragment can be traced back to a simple aniline or a halogenated benzene derivative.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. This section details the synthesis of the requisite substituted benzoic acid and cyanophenyl derivatives.

Synthesis of Substituted Benzoic Acid Precursors (e.g., 3-Methoxybenzoic Acid Derivatives)

A crucial precursor for the synthesis is a 3-methoxybenzoic acid derivative appropriately functionalized for a cross-coupling reaction. A common strategy involves the halogenation of a commercially available 3-methoxybenzoic acid derivative. For instance, 4-bromo-3-methoxybenzoic acid can be synthesized from 4-methyl-3-methoxybenzoic acid. The methyl group can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. ysu.edu The reaction of 4-methyl-3-methoxybenzoate with N-bromosuccinimide in chlorobenzene under UV irradiation is also a viable method. google.comgoogle.com

Alternatively, direct bromination of 3-methoxybenzoic acid can be employed, although this may lead to a mixture of isomers requiring separation. The table below summarizes a common synthetic route to a key benzoic acid precursor.

| Starting Material | Reagent(s) | Product |

| 4-Methyl-3-methoxybenzoic acid | N-Bromosuccinimide (NBS), Benzoyl peroxide | 4-(Bromomethyl)-3-methoxybenzoic acid |

| 3-Methoxybenzoic acid | Bu4NBr3 | 4-Bromo-3-methoxybenzoic acid |

It is important to note that the carboxylic acid group may require protection, for example as an ester, prior to some coupling reactions to prevent interference with the organometallic reagents.

Synthesis of Substituted Cyanophenyl Precursors (e.g., 4-Cyanoaniline Derivatives)

The cyanophenyl fragment can be prepared from various starting materials. A common precursor for Suzuki-Miyaura coupling is 4-cyanophenylboronic acid. This can be synthesized from 4-bromobenzonitrile via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Alternatively, a halogenated benzonitrile, such as 4-chlorobenzonitrile or 4-bromobenzonitrile, can be used directly in certain cross-coupling reactions. 4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene. wikipedia.org It can also be synthesized in the laboratory from 4-chlorobenzaldehyde by reaction with hydroxylamine hydrochloride and sodium formate in formic acid. prepchem.com Another approach involves the dehydration of the corresponding amide.

For syntheses requiring a nucleophilic cyanophenyl component, 4-cyanoaniline can be diazotized and converted to the corresponding halide. The table below outlines some common methods for the preparation of cyanophenyl precursors.

| Starting Material | Reagent(s) | Product |

| 4-Bromobenzonitrile | n-Butyllithium, Triisopropyl borate, then H3O+ | 4-Cyanophenylboronic acid |

| 4-Chlorobenzoic acid | Urea, Sulfamic acid, heat | 4-Chlorobenzonitrile |

| 4-Aminobenzonitrile | NaNO2, H2SO4; then KI | 4-Iodobenzonitrile |

Direct Coupling Strategies for Constructing the Biphenyl Core

The formation of the biphenyl C-C bond is the cornerstone of the synthesis of this compound. Several powerful palladium-catalyzed cross-coupling reactions are well-suited for this transformation.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Cross-Coupling)

Suzuki-Miyaura Coupling: This is one of the most widely used methods for the formation of biaryl compounds due to its mild reaction conditions and high functional group tolerance. The reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 4-cyanophenylboronic acid with a 4-halo-3-methoxybenzoic acid derivative.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Product |

| 4-Cyanophenylboronic acid | Methyl 4-bromo-3-methoxybenzoate | Pd(PPh3)4 | Na2CO3 | Methyl 4-(4-cyanophenyl)-3-methoxybenzoate |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While not a direct route to the biphenyl core in this specific case, it is a powerful C-C bond-forming reaction that could be used to synthesize precursors or analogues. nih.govwikipedia.orgmdpi.com

Sonogashira Cross-Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While its direct application to form the biphenyl bond is not straightforward, a Sonogashira coupling could be used to introduce an alkyne, which could then be further transformed to complete the biphenyl system. researchgate.net For example, an aryl halide could be coupled with phenylacetylene. nih.gov

Carbon-Nitrogen Bond Formation Strategies (e.g., Amidation, Buchwald-Hartwig Amination for related structures)

While not directly involved in the primary synthesis of this compound, C-N bond formation reactions are crucial for synthesizing related structures and derivatives.

Amidation: The carboxylic acid group of the target molecule or its precursors can be converted to an amide via various methods. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst such as boric acid or titanium tetrafluoride to facilitate the dehydration. sciepub.comrsc.org Alternatively, the carboxylic acid can be activated, for example by conversion to an acid chloride, which then readily reacts with an amine.

| Reactant | Reagent(s) | Product Type |

| Benzoic acid | Amine, Boric acid | Amide researchgate.net |

| Benzoic acid | SOCl2, then Amine | Amide |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing aniline derivatives. For instance, a bromo-biphenyl compound could be aminated using this method to introduce an amino group. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands such as XPhos often providing excellent results. wikipedia.orgacs.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product Type |

| Aryl Bromide | Primary or Secondary Amine | Pd(dba)2 / XPhos | NaOtBu | Aryl Amine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-14-8-12(15(17)18)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJNJBEKITDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688818 | |

| Record name | 4'-Cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-17-9 | |

| Record name | 4'-Cyano-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Carboxylic Acid Group Transformations

The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amidation, and decarboxylation. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of this group.

Esterification: The conversion of 4-(4-cyanophenyl)-3-methoxybenzoic acid to its corresponding esters typically proceeds via acid-catalyzed esterification (Fischer esterification). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an alcohol molecule forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product.

The presence of the methoxy (B1213986) group ortho to the carboxylic acid may introduce minor steric hindrance, but its electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing nature of the distal 4-cyanophenyl group has a less pronounced effect on the carboxylic acid's reactivity due to the separation distance.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. A common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then performs a nucleophilic attack on this intermediate, leading to the formation of the amide and N,N'-dicyclohexylurea as a byproduct. mdpi.com The reaction is often carried out in the presence of a nucleophilic catalyst such as N-hydroxysuccinimide to improve efficiency. mdpi.com Phenol amides, which consist of a phenolic subunit linked to an amine via an amide bond, are compounds of interest due to their biological activities. mdpi.com

| Reaction | Reagent(s) | Key Intermediate | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Protonated Carbonyl | Ester |

| Amidation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC) | O-Acylisourea | Amide |

This table provides a summary of typical esterification and amidation reactions.

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The decarboxylation of aromatic carboxylic acids is generally challenging and requires specific conditions. numberanalytics.com The stability of the resulting aryl carbanion intermediate is a key factor influencing the reaction rate. wikipedia.org

Several methods can be employed for the decarboxylation of aromatic acids:

Copper-Quinoline Method: Heating the carboxylic acid with copper powder in quinoline (B57606) can facilitate decarboxylation. However, this method can sometimes result in variable yields. cdnsciencepub.com

Schmidt Reaction: This reaction can be used for decarboxylation, but yields can be significantly lower for aromatic acids bearing electron-withdrawing groups. cdnsciencepub.com

Hunsdiecker Reaction: Involving the reaction of the silver salt of the carboxylic acid with bromine, this method can be more effective for acids with electron-withdrawing substituents. cdnsciencepub.com

Catalytic Decarboxylation: Modern methods utilize transition-metal catalysts, such as those based on copper, silver, palladium, or rhodium, to achieve decarboxylation under milder conditions. nih.gov Enzymes like prenylated-FMN-dependent (prFMN) decarboxylases are also known to catalyze such reactions on aromatic rings. acs.org

For this compound, the presence of the electron-withdrawing cyanophenyl group may stabilize the potential carbanion intermediate, potentially facilitating decarboxylation compared to unsubstituted benzoic acid under certain conditions.

Nitrile Group Reactivity and Chemoselective Transformations

The nitrile (-C≡N) group is a versatile functional group capable of undergoing a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.net The chemoselectivity of these reactions allows for the targeted modification of the nitrile group while leaving the carboxylic acid moiety intact, or vice versa, depending on the chosen reagents and reaction conditions.

The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to yield an amide intermediate, which can be further hydrolyzed to a carboxylic acid. numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. libretexts.org A water molecule then acts as a nucleophile, attacking the nitrile carbon. libretexts.orgorganicchemistrytutor.com After a series of proton transfers, an amide tautomer (imidic acid) is formed, which then rearranges to the more stable amide. libretexts.orgchemistrysteps.com Under harsh acidic conditions, the amide can undergo further hydrolysis to yield a dicarboxylic acid derivative. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting negatively charged intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. libretexts.orgchemistrysteps.com The reaction can often be stopped at the amide stage under milder basic conditions. organicchemistrytutor.com Harsher conditions will lead to the deprotonation of the amide followed by hydrolysis to the carboxylate salt. organicchemistrytutor.com

The electron-withdrawing nature of the biphenyl (B1667301) system would likely make the nitrile carbon more susceptible to nucleophilic attack, potentially accelerating base-catalyzed hydrolysis. numberanalytics.com

The nitrile group can be selectively reduced to a primary amine (R-CH₂NH₂). This transformation is crucial for synthesizing various biologically active molecules. Several reducing agents are effective for this purpose.

| Reducing Agent | Conditions/Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful and non-selective reducing agent that rapidly converts nitriles to primary amines. commonorganicchemistry.com |

| Borane (BH₃) | Borane complexes like BH₃-THF or BH₃-SMe₂ are commonly used, typically requiring heating in an ether solvent like THF. commonorganicchemistry.com |

| Catalytic Hydrogenation | Involves H₂ gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). Often performed in the presence of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com |

| Diisopropylaminoborane (BH₂N(iPr)₂) | A milder reagent that, in the presence of catalytic lithium borohydride (B1222165) (LiBH₄), reduces a variety of aromatic nitriles in excellent yields under mild conditions. organic-chemistry.orgnih.govacs.org |

For this compound, the presence of the electron-withdrawing phenyl ring can accelerate the reduction of the nitrile group. organic-chemistry.orgnih.gov Chemoselective reduction of the nitrile in the presence of the carboxylic acid can be challenging. Often, the carboxylic acid must first be protected (e.g., as an ester) to prevent its reduction by powerful hydrides like LiAlH₄. However, reagents like boranes may offer a degree of selectivity.

The nitrile group can participate in pericyclic reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles.

Tetrazole Formation: The [3+2] cycloaddition of the nitrile group with an azide (B81097), such as sodium azide (NaN₃), yields a 5-substituted-1H-tetrazole. researchgate.net This reaction, often referred to as a "click reaction," typically requires a catalyst (such as zinc, copper, or cobalt compounds) or high temperatures to overcome the activation barrier. researchgate.netacs.org The mechanism involves the coordination of the catalyst to the nitrile or azide, activating it for the cycloaddition. acs.org The resulting tetrazole ring is a metabolically stable isostere for a carboxylic acid group, a common substitution in medicinal chemistry.

Other Cycloadditions: Nitriles can also react with 1,3-dipoles like nitrile ylides. beilstein-journals.org Nitrile ylides can be generated photochemically from precursors like 2H-azirines. beilstein-journals.orgnih.gov These highly reactive intermediates can then undergo a [3+2] cycloaddition with a dipolarophile. In the context of this compound, its nitrile group could potentially act as the dipolarophile in such reactions.

| Reaction Type | Reactant | Product |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(4-(4-carboxy-2-methoxyphenyl)phenyl)-1H-tetrazole |

| [3+2] Cycloaddition | Nitrile Ylide (R-C≡N⁺-C⁻R'₂) | Dihydropyrrole derivative (if nitrile acts as dipolarophile) |

This table illustrates potential cycloaddition reactions involving the nitrile group.

The reactivity of this compound is dictated by the electronic and steric properties of its constituent parts: a biphenyl core, a cyanophenyl group, and a methoxybenzoic acid moiety. The synthesis of such biphenyl carboxylic acids is often achieved through Suzuki-Miyaura cross-coupling reactions. researchgate.net This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base. libretexts.orgmdpi.com

A plausible synthetic route to this compound would involve the Suzuki coupling of 4-cyanophenylboronic acid with a suitably substituted bromobenzoic acid derivative, such as 4-bromo-3-methoxybenzoic acid. The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Kinetic studies have shown that the reductive elimination step is often rate-determining and follows first-order kinetics. libretexts.org

Aromatic Ring Functionalization Mechanisms

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (SEAr), a common class of reactions for functionalizing arenes. nih.gov The nature of the substituents on each ring governs the position of electrophilic attack.

Regioselectivity and Stereoselectivity in Aromatic Reactions

The directing effects of the substituents on each ring determine the regioselectivity of electrophilic substitution. pressbooks.pub

Ring A (methoxybenzoic acid moiety): This ring contains a methoxy group (-OCH3) and a carboxylic acid group (-COOH). The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.publibretexts.org Conversely, the carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring. lkouniv.ac.in The positions ortho and para to the strongly activating methoxy group are therefore the most likely sites for electrophilic attack. Specifically, the position ortho to the methoxy group and meta to the carboxylic acid group would be the most favored.

Ring B (cyanophenyl moiety): This ring contains a cyano group (-CN), which is a deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org Therefore, electrophilic substitution on this ring will be slower than on an unsubstituted benzene (B151609) ring and will primarily occur at the positions meta to the cyano group.

The inherent planarity of the biphenyl system can be affected by the substitution pattern, which in turn can influence reactivity. While biphenyl itself prefers a twisted conformation, the presence of substituents can alter the dihedral angle between the two rings. acs.org Stereoselectivity in the context of this achiral molecule primarily relates to the regioselectivity of the substitution on the non-equivalent faces of the aromatic rings, which is generally not a significant factor in the absence of a chiral catalyst or reagent.

The following table summarizes the expected regioselectivity for electrophilic aromatic substitution on each ring of this compound.

| Ring | Substituents | Predicted Position of Electrophilic Attack | Activating/Deactivating Effect |

| Methoxybenzoic acid | -OCH3, -COOH | Position 2 or 6 (ortho to -OCH3 and meta to -COOH) | Overall activated by -OCH3 |

| Cyanophenyl | -CN | Position 3' or 5' (meta to -CN) | Deactivated by -CN |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Influence of Substituents on Aromatic Reactivity (Cyanophenyl vs. Methoxybenzoic Acid)

Computational studies on substituted biphenyls have shown that substituent effects can be transmitted through the benzene framework, influencing the electronic properties of the distal ring. acs.org The electron-withdrawing nature of the cyanophenyl group will have a modest deactivating effect on the methoxybenzoic acid ring, and similarly, the electron-donating character of the methoxybenzoic acid moiety will slightly activate the cyanophenyl ring. However, the primary directing effects within each ring are the most significant factors.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not widely available in the public domain. However, general principles of chemical kinetics can be applied to understand the factors influencing reaction rates.

For the likely synthesis of this compound via Suzuki-Miyaura coupling, the reaction rate is dependent on several factors, including the nature of the palladium catalyst, the base used, the solvent, and the temperature. researchgate.netlibretexts.org The electronic nature of the coupling partners also plays a crucial role. Electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid can sometimes accelerate the reaction.

For electrophilic aromatic substitution reactions, the rate is determined by the stability of the intermediate carbocation (the arenium ion). libretexts.orglkouniv.ac.in Activating groups, like the methoxy group, stabilize this intermediate, leading to a faster reaction rate. Deactivating groups, such as the cyano and carboxyl groups, destabilize the arenium ion and slow the reaction down.

The relative rates of nitration for benzene and toluene (B28343) provide a classic example of substituent effects on reaction rates, with toluene reacting significantly faster due to the activating methyl group. vanderbilt.edu A similar trend would be expected when comparing the reactivity of the two rings in this compound.

The following table provides a qualitative comparison of the expected reaction rates for electrophilic substitution on the different aromatic rings, relative to benzene.

| Aromatic Ring | Key Substituent Effect | Expected Relative Rate of Electrophilic Substitution (vs. Benzene) |

| Methoxybenzoic acid | Activating -OCH3 | Faster |

| Cyanophenyl | Deactivating -CN | Slower |

Table 2: Qualitative Comparison of Expected Reaction Rates

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While specific experimental spectra for 4-(4-Cyanophenyl)-3-methoxybenzoic acid are not publicly available, the expected correlations can be predicted based on its structure and data from analogous compounds such as 4-methoxybenzoic acid and other biphenyl (B1667301) derivatives. ajgreenchem.comchemicalbook.comnih.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy (B1213986) protons, and the acidic proton of the carboxyl group. The protons on the methoxy-substituted ring would appear as a three-spin system, while the protons on the cyano-substituted ring would present as a typical AA'BB' system. The methoxy group protons would be a sharp singlet, and the carboxylic acid proton would likely be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon spectrum would display signals for all 15 carbon atoms, including two quaternary carbons of the biphenyl linkage, the carboxylic carbon, the nitrile carbon, the methoxy carbon, and the aromatic CH carbons.

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH) within the same aromatic ring. For instance, correlations would be observed between adjacent aromatic protons on the 3-methoxybenzoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the aromatic CH carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, a key NOE would be expected between the methoxy group protons and the aromatic proton at the C2 position on the same ring. This would help confirm the conformation around the C-O bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 (broad s) | ~170 | H from C2, C6 |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 | C3 |

| C1 | - | ~132 | H2, H6, H2', H6' |

| C2 | ~7.7 (d) | ~115 | C1, C3, C4, -COOH |

| C3 | - | ~158 | H2, H4, -OCH₃ |

| C4 | - | ~125 | H2, H5, H6 |

| C5 | ~7.4 (dd) | ~123 | C1, C3, C4 |

| C6 | ~7.6 (d) | ~130 | C1, C4, C5, -COOH |

| C1' | - | ~145 | H2', H6', H2, H6 |

| C2', C6' | ~7.8 (d) | ~128 | C1', C3', C4', C1 |

| C3', C5' | ~7.7 (d) | ~133 | C1', C2', C4' |

| C4' | - | ~112 | H2', H6', H3', H5' |

| Cyano (-CN) | - | ~119 | H3', H5' |

Substituted biphenyls can exhibit restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. rsc.orglibretexts.org The energy barrier to rotation is influenced by the steric bulk of the substituents at the ortho positions. In this compound, the methoxy group is ortho to the biphenyl linkage.

Dynamic NMR (DNMR) studies could be employed to investigate the conformational dynamics of this molecule. By recording NMR spectra at various temperatures, it would be possible to determine the rate of rotation around the C1-C1' bond. At low temperatures, if the rotational barrier is sufficiently high, the rotation may be slow on the NMR timescale, potentially leading to the appearance of distinct signals for otherwise equivalent protons or carbons in the different atropisomers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy (ΔG‡) for the rotational process. tandfonline.comresearchgate.netic.ac.uk For many ortho-substituted biphenyls, this barrier is significant enough to allow for the isolation of stable enantiomeric conformers at room temperature. rsc.orglibretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions characteristic of the functional groups present. A very broad absorption band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretching vibration of the carboxylic acid, with the broadening due to strong intermolecular hydrogen bonding that forms a dimeric structure. stmarys-ca.eduresearchgate.netstmarys-ca.edu A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch, also influenced by hydrogen bonding. A strong, sharp absorption around 2230 cm⁻¹ is the characteristic stretching vibration of the C≡N (nitrile) group. researchgate.net The region between 1450-1600 cm⁻¹ will show several bands due to aromatic C=C stretching, and C-O stretching from the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region. stmarys-ca.edu

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a very strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals. While the O-H stretch is weak in Raman, the C=O stretch is typically observable.

Hydrogen Bonding Analysis: The position and shape of the O-H and C=O stretching bands in the FT-IR spectrum are highly sensitive to hydrogen bonding. mdpi.comresearchgate.net In the solid state or in concentrated solutions, benzoic acid derivatives typically exist as centrosymmetric dimers linked by strong dual hydrogen bonds between their carboxyl groups. This dimerization causes a significant red-shift (shift to lower frequency) and broadening of the O-H stretch, and a slight red-shift of the C=O stretch compared to the monomeric form. stmarys-ca.eduresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500-3300 | Weak/Not observed | Very Broad, Strong |

| Aromatic (C-H) | Stretching | 3000-3100 | Strong | Medium |

| Nitrile (C≡N) | Stretching | ~2230 | ~2230 | Strong, Sharp |

| Carboxylic Acid (C=O) | Stretching (H-bonded) | ~1700 | ~1700 | Very Strong, Sharp |

| Aromatic (C=C) | Ring Stretching | 1450-1600 | Strong | Medium-Strong |

| Carboxylic Acid/Ether (C-O) | Stretching | 1200-1300 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure. chemguide.co.uk

For this compound (C₁₅H₁₁NO₃), the exact mass of the molecular ion [M]⁺• would be a key piece of data. The fragmentation process, typically induced by electron ionization (EI), would likely proceed through several predictable pathways. wikipedia.org

Initial Fragmentation: The molecular ion can undergo fragmentation initiated at the carboxylic acid group, which is a common pathway for aromatic acids. libretexts.org This includes the loss of a hydroxyl radical (•OH) to form an acylium ion [M-17]⁺, or the loss of the entire carboxyl group as a •COOH radical to yield [M-45]⁺.

Further Fragmentation: The resulting fragment ions can undergo further dissociation. For instance, the acylium ion [M-17]⁺ can lose carbon monoxide (CO) to produce the [M-17-28]⁺ ion.

Methoxy Group Fragmentation: The methoxy group can fragment via the loss of a methyl radical (•CH₃) to give [M-15]⁺ or a formaldehyde molecule (CH₂O) via rearrangement to give [M-30]⁺•.

Biphenyl Cleavage: Cleavage of the central C-C bond linking the two phenyl rings is also possible, though typically less favored than fragmentation of the functional groups.

Table 3: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Formula | Identity | Plausible Origin |

|---|---|---|---|

| 253.0739 | C₁₅H₁₁NO₃ | [M]⁺• | Molecular Ion |

| 236.0712 | C₁₅H₁₀NO₂ | [M-OH]⁺ | Loss of hydroxyl radical |

| 208.0762 | C₁₄H₁₀NO | [M-COOH]⁺ | Loss of carboxyl radical |

| 238.0555 | C₁₄H₈NO₃ | [M-CH₃]⁺ | Loss of methyl radical |

| 208.0762 | C₁₄H₁₀NO | [M-OH-CO]⁺ | Loss of CO from [M-OH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The primary chromophore in this compound is the conjugated biphenyl system.

The UV-Vis spectrum of biphenyl itself shows a strong absorption band (λmax) due to π → π* electronic transitions. cdnsciencepub.com The presence of substituents on the phenyl rings alters the absorption profile. The methoxy (-OCH₃), carboxyl (-COOH), and cyano (-CN) groups all act as auxochromes, modifying the wavelength and intensity of the absorption maxima. Both the electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups extend the conjugation of the system, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted biphenyl. youtube.comyoutube.com

The planarity of the biphenyl system significantly affects the UV-Vis spectrum. Steric hindrance from the ortho-methoxy group forces the two phenyl rings to be twisted relative to each other, which can disrupt the π-conjugation between the rings. This disruption would likely cause a hypsochromic shift (a shift to shorter wavelengths) compared to a hypothetical planar analogue. youtube.com

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not reported in the searched literature, key structural features can be inferred from related compounds like biphenyl-2-carboxylic acid and co-crystals of 4-methoxybenzoic acid. iucr.orgnih.gov

A crystallographic study would reveal several critical parameters:

Hydrogen Bonding: It would confirm the expected formation of intermolecular hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. iucr.org

Dihedral Angle: The analysis would provide the exact dihedral (twist) angle between the planes of the two aromatic rings. This angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-substituent (methoxy group) and the protons on the other ring (favoring a twisted conformation). For biphenyl carboxylic acids with ortho substituents, these angles can be significant, often in the range of 45-55°. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid and its analogues is heavily influenced by a hierarchy of non-covalent interactions. The most dominant of these is the hydrogen bond formed by the carboxylic acid group, followed by weaker π-π and C-H···N/C-H···π interactions.

Hydrogen Bonding: The carboxylic acid moiety is a powerful structure-directing group. In the solid state, it typically forms a robust, centrosymmetric hydrogen-bonded dimer with an adjacent molecule. This interaction involves the acidic proton of one molecule and the carbonyl oxygen of the other, creating a characteristic R²₂(8) graph-set motif. nih.gov This dimer is a common supramolecular synthon in carboxylic acid crystal structures. The hydrogen bonding between the carboxylic acid and other functional groups, such as hydroxyl-terminated surfaces, has also been shown to be a primary interaction dictating molecular orientation. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|

| O-H···O | 0.82 | 1.82 | 2.624 | 168 |

π-π Stacking: The extended aromatic system of the biphenyl core provides ample opportunity for π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for the dense packing of molecules in the crystal. In the crystal structure of a related ester, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, a significant π–π stacking interaction is observed between the phenyl rings of adjacent molecules. nih.gov The geometry of these interactions can vary from parallel-displaced to T-shaped, depending on the electrostatic potential of the aromatic rings. The presence of the electron-withdrawing cyano group and the carboxylic acid can modulate the quadrupole moment of the rings, influencing the preferred stacking geometry.

| Interacting Rings | Centroid-Centroid Distance (Å) | Interaction Type |

|---|---|---|

| Biphenyl Ring 1 ··· Biphenyl Ring 2 | 3.9282 | Parallel-displaced |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon for rigid molecules with multiple functional groups capable of forming diverse intermolecular interactions. Molecules like 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid possess a hydrogen-bond donor/acceptor (carboxylic acid), a hydrogen-bond acceptor (cyano group), and large aromatic surfaces, making them prime candidates for polymorphic behavior.

Different packing arrangements (polymorphs) can arise from subtle changes in crystallization conditions (e.g., solvent, temperature, pressure), leading to variations in the hydrogen bonding network or π-π stacking motifs. For instance, the carboxylic acid could potentially form a catemer (chain) motif instead of the more common dimer, leading to a completely different crystal structure. While specific polymorphic studies on 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid are not extensively documented in the surveyed literature, the potential for its existence is high.

Similarly, the functional groups present make this molecule an ideal candidate for co-crystallization studies. Co-crystals could be formed with other molecules (co-formers) that can form complementary hydrogen bonds. For example, co-crystallization with pyridine-based molecules could disrupt the carboxylic acid dimer in favor of a stronger O-H···N (acid-pyridine) hydrogen bond.

Conformational Analysis in the Solid State

The primary conformational feature of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid is the torsion or dihedral angle between the two phenyl rings of the biphenyl unit. In the solid state, the biphenyl moiety is rarely planar. A twist between the rings is adopted to alleviate the steric repulsion between the ortho-hydrogen atoms on adjacent rings.

The degree of this twist represents a balance between two opposing energetic factors:

Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings, which favors a more twisted (orthogonal) conformation.

π-Conjugation: The electronic stabilization gained from the delocalization of π-electrons across the entire biphenyl system, which favors a planar conformation.

| Compound Analogue | Inter-ring Dihedral Angle (°) |

|---|---|

| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | 38.14 |

| 4′-Hydroxybiphenyl-4-carboxylic acid | 5.66 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-(4-Cyanophenyl)-3-methoxybenzoic acid. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for a molecule of this size. niscpr.res.in These calculations provide a detailed picture of the molecule's electronic landscape.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzoic acid ring, while the LUMO would likely be concentrated on the electron-withdrawing cyanophenyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the nitrogen atom of the cyano group, indicating these as sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive potential. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra. epstem.net Similarly, the calculation of vibrational frequencies can provide a theoretical infrared (IR) spectrum, which, when compared with experimental data, helps in the assignment of vibrational modes. nih.gov Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. materialsciencejournal.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm) - COOH | 12.0 - 13.0 |

| 13C NMR Chemical Shift (ppm) - C≡N | 118 - 120 |

| IR Vibrational Frequency (cm-1) - C=O | ~1700 |

| UV-Vis Absorption Maximum (λmax, nm) | ~280 |

Note: These are representative values based on data for similar functional groups and molecular structures. materialsciencejournal.orgchemicalbook.comspectrabase.com

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotational freedom in this molecule is the dihedral angle between the two phenyl rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis helps to identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. mdpi.com The planarity or non-planarity of the molecule in its lowest energy state can significantly influence its electronic properties and how it interacts with other molecules.

Molecular Dynamics Simulations (e.g., Solution Behavior, Solvent Effects)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent, such as water or an organic solvent, MD can reveal how the solvent affects the molecule's conformation and dynamics. niscpr.res.in These simulations can also provide insights into processes like the solvation of the carboxylic acid group and the interactions between the molecule and solvent molecules, which are crucial for understanding its solubility and reactivity in solution.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are highly effective in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as esterification of the carboxylic acid or reactions at the cyano group, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. This level of detail is invaluable for understanding and predicting chemical reactivity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies on the non-linear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO response of organic molecules, published research detailing the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this particular compound is not available at this time.

Theoretical NLO evaluations are crucial for understanding the potential of a molecule in photonic and optoelectronic applications. These studies typically involve optimizing the molecular geometry and then calculating the electronic properties that govern the NLO response. The key parameters investigated are:

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of second-order NLO effects, such as second-harmonic generation (SHG). A high β value is a key indicator of a promising NLO material.

The molecular structure of this compound, featuring a biphenyl (B1667301) backbone with an electron-withdrawing cyano group (-CN) and an electron-donating methoxy group (-OCH3) along with a carboxylic acid group (-COOH), suggests the potential for intramolecular charge transfer – a key feature for enhancing NLO properties. The cyanophenyl group acts as an acceptor unit, while the methoxy-substituted phenyl ring can act as a donor. This donor-π-acceptor (D-π-A) type architecture is a common strategy in the design of organic NLO materials.

However, without specific computational data from DFT or other quantum chemical calculations for this compound, a quantitative assessment of its NLO properties is not possible. Such a study would be necessary to generate precise values for its dipole moment, polarizability, and hyperpolarizability, and to compare its potential with established NLO materials.

Applications in Advanced Chemical Research Non Biological, Non Clinical

Role as a Synthetic Building Block for Complex Organic Scaffolds

The distinct reactivity of its functional groups allows 4-(4-cyanophenyl)-3-methoxybenzoic acid to serve as a foundational precursor for a variety of intricate molecular frameworks. The biphenyl (B1667301) scaffold provides rigidity and a defined spatial arrangement, while the peripheral groups act as reactive handles for constructing larger, more complex systems.

The synthesis of large, cyclic, or polycyclic molecules often relies on precursors that offer both a structural foundation and sites for cyclization reactions.

Macrocycles: The carboxylic acid moiety of this compound can be readily activated (e.g., converted to an acyl chloride or ester) to participate in ring-closing reactions. By coupling this activated acid with a long-chain molecule containing a suitable nucleophile (such as an amine or alcohol), it can form a macrocyclic structure. In such a design, the rigid biphenyl unit serves as a structural anchor, influencing the final conformation of the macrocycle. These macrocycles are of interest for their unique host-guest chemistry and potential as synthetic receptors researchgate.net.

Polycyclic Aromatic Hydrocarbons (PAHs): The biphenyl core is a direct precursor for the synthesis of larger PAHs, which are investigated for their applications in optoelectronics chemistryviews.org. Several synthetic strategies can utilize this biphenyl foundation. For instance, intramolecular cyclodehydrogenation reactions, such as the Scholl reaction, can forge new carbon-carbon bonds to create extended planar systems researchgate.net. Another advanced method involves a phenyl-addition/dehydrocyclization (PAC) pathway, where biphenyl structures react with phenyl radicals at high temperatures to form larger PAHs like triphenylene nih.gov. Palladium-catalyzed annulation is another powerful technique for extending biphenyl precursors into more complex, and often unsymmetrical, polyaromatic frameworks nih.gov. The cyano and methoxy (B1213986) substituents on the biphenyl core of this compound can influence the regioselectivity of these cyclization reactions and tune the electronic properties of the resulting PAHs chemistryviews.orgnih.gov.

Crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks. The defined geometry and functionality of this compound make it a candidate for incorporation into these advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are formed by the coordination of metal ions or clusters with organic ligands, known as linkers magtech.com.cnnih.gov. The carboxylic acid group is one of the most common functionalities used to create MOF structures mdpi.com. This compound can act as a mono-carboxylate linker, effectively terminating a growing framework or functionalizing the surface of a pre-synthesized MOF. If chemically modified to possess a second carboxylic acid group, it could serve as a primary building block for creating 2D or 3D frameworks nih.govresearchgate.net. In such a scenario, the cyano and methoxy groups would project into the pores of the MOF, modulating the pore's chemical environment, size, and affinity for specific guest molecules researchgate.net.

Covalent Organic Frameworks (COFs): COFs are crystalline polymers built from organic precursors linked by strong covalent bonds nih.govmdpi.com. The functional groups of this compound are suitable for established COF synthesis routes. Aromatic nitriles, for example, are common building blocks for forming highly stable, triazine-linked COFs through a cyclotrimerization reaction under ionothermal conditions nih.govsruc.ac.uk. The carboxylic acid group could also be utilized in forming other types of linkages, such as imides, after conversion to an anhydride researchgate.net. Therefore, this molecule can be integrated into COF structures, where its biphenyl unit contributes to the rigid framework and the functional groups either participate in the framework-forming reaction or decorate the resulting porous architecture nih.govresearchgate.net.

Materials Science Applications

The specific combination of a rigid, conjugated core and polar functional groups in this compound makes it and its derivatives prime candidates for various applications in materials science, from electronics to functional polymers.

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), depends heavily on the electronic properties of the constituent organic molecules. Biphenyl derivatives are frequently employed in these applications.

Charge Transport: The biphenyl core provides a conjugated pathway that can facilitate the movement of charge carriers (holes and electrons) beilstein-journals.org. The electron-withdrawing cyano group and electron-donating methoxy group create a molecular dipole, which can influence charge mobility and injection barriers in a device nih.gov. Molecules with both electron-donating and electron-withdrawing characteristics are often explored as bipolar host materials in OLEDs, which are capable of transporting both holes and electrons effectively acs.org. The electronic properties, such as HOMO/LUMO energy levels, can be precisely tuned by such functional groups aip.org.

Emitting Materials: Functionalized biphenyls and related co-oligomers can serve as the active light-emitting layer in OLEDs researchgate.netresearchgate.net. The methoxy and cyano substituents significantly influence the photoluminescence properties, including the emission color and quantum efficiency researchgate.net. By incorporating this molecule into larger conjugated systems, it is possible to design materials that emit light across the visible spectrum.

| Structural Component | Influence on Electronic Properties | Primary Role |

|---|---|---|

| Biphenyl Core | Provides π-conjugation, essential for charge delocalization and transport. Offers good thermal and chemical stability. | Charge Transport Pathway, Structural Backbone acs.org |

| Cyano Group (-CN) | Strongly electron-withdrawing. Lowers the LUMO energy level, facilitating electron injection and transport. | Electron Transport/Injection researchgate.net |

| Methoxy Group (-OCH₃) | Electron-donating. Raises the HOMO energy level, facilitating hole injection and transport. | Hole Transport/Injection aip.org |

| Carboxylic Acid (-COOH) | Can be used as an anchoring group to bind the molecule to electrode surfaces or as a synthetic handle for further functionalization. | Surface Modification, Synthetic Handle nih.gov |

The molecular shape and polarity of this compound make it an exemplary candidate for the design of liquid crystals (LCs). Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal, and their behavior is dictated by molecular structure nih.gov.

Molecular Design Principles: The rigid, elongated (calamitic) shape of the biphenyl core is a classic feature of molecules that exhibit liquid crystalline phases (mesophases) mdpi.com. The terminal cyano group is a powerful polar substituent that induces a strong dipole moment along the long axis of the molecule. This feature is critical for creating nematic LCs with high positive dielectric anisotropy, a key requirement for the operation of modern liquid crystal displays (LCDs) google.comresearchgate.net.

Mesophase Behavior: The carboxylic acid group can form strong intermolecular hydrogen bonds, leading to the self-assembly of molecular dimers nih.gov. This dimerization effectively doubles the length of the molecule, enhancing its shape anisotropy and strongly promoting the formation of stable mesophases, particularly smectic and nematic phases researchgate.netnih.gov. The methoxy group, positioned laterally on one of the phenyl rings, can influence the molecule's packing in the mesophase, affecting properties such as the clearing point (the temperature at which the LC phase transitions to an isotropic liquid) and viscosity nih.govgoogle.com. The interplay between the strong dipole from the cyano group, the shape anisotropy from the biphenyl core, and the hydrogen bonding from the carboxylic acid group allows for fine-tuning of the material's mesophase behavior and physical properties aip.orgnih.govwhiterose.ac.ukresearchgate.net.

| Structural Component | Effect on Mesophase Behavior |

|---|---|

| Biphenyl Core | Provides the necessary molecular rigidity and elongated shape to promote ordered liquid crystal phases. mdpi.com |

| Cyano Group (-CN) | Creates a strong longitudinal dipole moment, leading to positive dielectric anisotropy and influencing molecular alignment in an electric field. google.comresearchgate.net |

| Carboxylic Acid (-COOH) | Promotes the formation of hydrogen-bonded dimers, which increases the effective aspect ratio and stabilizes mesophases. nih.gov |

| Methoxy Group (-OCH₃) | Acts as a lateral substituent that can modify intermolecular spacing, affecting transition temperatures and viscosity. nih.gov |

The presence of a reactive carboxylic acid group allows this compound to be used as a monomer for the synthesis of functional polymers.

Condensation Polymerization: The carboxylic acid can be readily converted into a more reactive derivative, such as an acyl chloride or an ester. This modified monomer can then undergo condensation polymerization with a suitable co-monomer (e.g., a diol or a diamine) to produce polyesters or polyamides. In these polymers, the rigid, functionalized biphenyl unit would be incorporated directly into the polymer backbone, imparting enhanced thermal stability, specific optical properties, and potentially liquid crystalline behavior to the final material nih.gov.

Pendant Functionalization: Alternatively, the molecule can be attached as a pendant group to a pre-existing polymer backbone. This is achieved through post-polymerization modification, where a reactive polymer is treated with a derivative of the benzoic acid researchgate.netmdpi.com. This approach allows for the creation of functional materials where the properties of the polymer (e.g., solubility, mechanical strength) are determined by the backbone, while the specific functions (e.g., dielectric properties, optical response) are provided by the pendant cyanophenyl-methoxybenzoate groups nih.gov. The resulting polymers could find use in applications such as high-performance dielectrics, optical films, or separation membranes mdpi.com.

Supramolecular Chemistry and Self-Assembly

Detailed research findings on the use of this compound in the design of supramolecular structures are not available.

Design of Hydrogen-Bonded Architectures

There is no specific information on the design or study of hydrogen-bonded architectures involving this compound.

Crystal Engineering for Specific Solid-State Properties

There are no published studies on the crystal engineering of this compound to achieve specific solid-state properties.

Host-Guest Chemistry and Molecular Recognition

Information regarding the application of this compound in host-guest chemistry or for molecular recognition is not present in the current body of scientific literature.

Applications in Analytical Chemistry as a Chemical Probe (Mechanistic, Non-Diagnostic)

No specific applications of this compound as a chemical probe for mechanistic studies in analytical chemistry have been documented.

Fluorescent Probes for Chemical Environment Sensing

There are no research articles describing the use of this compound as a fluorescent probe for sensing chemical environments.

Reagents for Derivatization in Analytical Methods

The use of this compound as a derivatization reagent in analytical methods has not been reported in the scientific literature.

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Reactivity and Catalysis

The quest for novel catalytic systems is a perpetual frontier in chemistry. The structure of 4-(4-Cyanophenyl)-3-methoxybenzoic acid offers intriguing possibilities for catalysis, both as a ligand and as a substrate in unconventional transformations.

The carboxylic acid group is a versatile handle for catalytic transformations. Recent advances in metallaphotoredox catalysis have demonstrated that carboxylic acids can be employed in a variety of coupling reactions through decarboxylative pathways. acs.org This opens the door to using this compound as a building block to introduce the 4-cyano-3-methoxyphenylphenyl group into a wide range of organic molecules. Furthermore, the development of catalyst-controlled functionalization of carboxylic acids, including methods that leverage self-assembled monolayers, could enable selective transformations at this site. nih.gov

The biaryl backbone itself is a privileged scaffold in designing ligands for transition metal catalysis. numberanalytics.comfiveable.menumberanalytics.com The electronic properties of the cyanobiphenyl group can be fine-tuned, and the methoxy (B1213986) and carboxylic acid substituents can act as coordinating sites for a metal center. Future research could focus on synthesizing derivatives of this compound to act as ligands in asymmetric catalysis or challenging cross-coupling reactions. The development of homogeneous catalysts for processes like the hydrogenation of carboxylic acid derivatives is an active area of research where novel ligands are in high demand. acs.orgrsc.org

Table 1: Potential Catalytic Applications

| Catalytic Approach | Role of this compound | Potential Reaction Types |

|---|---|---|

| Metallaphotoredox Catalysis | Substrate | Decarboxylative C(sp³)–C(sp³), C–N, and C–O bond formation acs.org |

| Ligand Development | Ligand Scaffold | Asymmetric hydrogenation, Suzuki-Miyaura coupling, C-H activation numberanalytics.comresearchgate.net |

Development of Advanced Functional Materials Incorporating the Compound

The cyanobiphenyl group is famously associated with the development of liquid crystals. nih.govmdpi.com The rigid, rod-like structure of the biphenyl (B1667301) core combined with the strong dipole of the nitrile group are key features for inducing mesophases. The presence of the benzoic acid moiety suggests the possibility of forming hydrogen-bonded liquid crystals, which can exhibit unique phase behaviors and properties. nih.gov

The compound's structure is also well-suited for incorporation into more complex functional materials. For example, it could serve as a monomer for the synthesis of novel polymers with tailored electronic and optical properties. The combination of the electron-withdrawing cyano group and the electron-donating methoxy group creates a push-pull system that could be exploited in nonlinear optics or as a component in organic light-emitting diodes (OLEDs). Biaryl compounds are known to be key components in such materials. numberanalytics.comresearchgate.net

Furthermore, the carboxylic acid group provides a convenient anchor point for grafting the molecule onto surfaces or nanoparticles, leading to the development of functionalized materials for sensing, chromatography, or as components in molecular electronic devices. The use of cyanobiphenyls in sensing applications is an established field of research. nih.gov

Table 2: Potential Functional Material Applications

| Material Type | Key Feature of the Compound | Potential Application |

|---|---|---|

| Liquid Crystals | Cyanobiphenyl core, hydrogen bonding potential nih.govnih.gov | Displays, sensors, optical switching |

| Organic Polymers | Biaryl scaffold, push-pull electronics | OLEDs, photovoltaics, nonlinear optics numberanalytics.com |

| Surface-Modified Materials | Carboxylic acid anchor | Chemical sensors, separation materials, molecular electronics |

Integration with Machine Learning and AI in Chemical Design

The intersection of machine learning (ML) and chemistry is a rapidly expanding field, offering powerful tools for accelerating the discovery and optimization of molecules and materials. youtube.comresearchgate.net this compound and its derivatives represent a class of compounds that could significantly benefit from these computational approaches.

ML models can be trained to predict the properties of novel derivatives of this compound, such as their liquid crystalline phase transition temperatures, electronic properties, or catalytic activity. acs.orgresearchgate.net This would allow for the high-throughput virtual screening of a vast chemical space, identifying the most promising candidates for synthesis and experimental validation. Generative models, a type of AI, could be employed to design entirely new molecules based on the this compound scaffold, optimized for specific applications. researchgate.net

Furthermore, machine learning can be used to predict the outcomes of complex chemical reactions, aiding in the design of efficient synthetic routes to this compound and its analogues. acs.org By analyzing large datasets of reaction conditions and outcomes, ML algorithms can identify the optimal catalysts, solvents, and temperatures, saving significant time and resources in the laboratory.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound will likely be realized through interdisciplinary collaborations between organic chemists, materials scientists, physicists, and engineers. The synthesis of this molecule and its derivatives falls squarely within the domain of organic chemistry. orgsyn.orggoogle.comrsc.org However, the characterization of its material properties, such as its liquid crystalline behavior or its performance in an electronic device, requires the expertise of materials scientists and physicists. aston.ac.uk

Future research projects could involve the synthesis of a library of related compounds, followed by a systematic investigation of their structure-property relationships. This would involve a close feedback loop between synthetic chemists who create the molecules and materials scientists who test their properties. Such collaborative efforts are essential for the rational design of new materials with tailored functionalities. The study of biaryl-containing natural products and their biological activities also presents an interdisciplinary avenue, bridging synthetic chemistry with chemical biology. researchgate.net

Q & A

Basic: What are the established synthetic routes for 4-(4-Cyanophenyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for introducing the 4-cyanophenyl group to the benzoic acid core, followed by methoxylation. For example:

Coupling Reaction : A palladium-catalyzed cross-coupling between a boronic ester derivative (e.g., 4-cyanophenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-methoxy-4-bromobenzoic acid) under inert atmosphere. Reaction conditions (e.g., 80–100°C, 12–24 hours) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly affect yield .

Ester Hydrolysis : If the carboxylic acid group is protected as an ester (e.g., methyl ester), hydrolysis with aqueous NaOH or LiOH at 60–80°C completes the synthesis .

Key Data :

| Step | Catalyst | Temperature (°C) | Yield Range |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄ | 80–100 | 60–75% |

| Hydrolysis | NaOH | 60–80 | >90% |

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The methoxy group typically appears as a singlet at δ 3.8–4.0 ppm, while the cyano group’s electron-withdrawing effect deshields adjacent aromatic protons (δ 7.5–8.2 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) resolves purity (>95%). Mass spectrometry (ESI+) confirms molecular weight (theoretical [M+H]⁺ = 268.08) .

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (carboxylic acid C=O) validate functional groups .

Advanced: How can computational modeling predict the bioactivity of this compound against inflammatory targets?

Methodological Answer:

Molecular docking studies (e.g., using AutoDock Vina) model interactions with enzymes like COX-2 or NF-κB:

Protein Preparation : Retrieve target structures from PDB (e.g., 5KIR for COX-2). Remove water molecules and add polar hydrogens.

Ligand Preparation : Optimize the compound’s geometry with DFT (B3LYP/6-31G* basis set) .

Docking Analysis : The cyano and methoxy groups may form hydrogen bonds with Arg120 and Tyr355 in COX-2, suggesting anti-inflammatory potential. Scoring functions (e.g., binding energy ≤ −7.0 kcal/mol) prioritize candidates for in vitro validation .

Advanced: How do researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) arise from experimental variables:

pH-Dependent Solubility : The carboxylic acid group increases solubility in basic buffers (pH > 8). Use potentiometric titration to measure pKa (expected ~4.5 for the -COOH group) .

Cosolvent Systems : For in vitro assays, optimize DMSO concentration (<1% v/v) to avoid cell toxicity while maintaining solubility .

Standardization : Compare data across studies using the same temperature (25°C) and ionic strength (e.g., 0.15 M NaCl) .

Advanced: What strategies optimize the regioselectivity of methoxy and cyano group installation during synthesis?

Methodological Answer:

- Directed Ortho-Metalation : Use a directing group (e.g., -COOH) to position the methoxy group at C3. For example, treat 4-bromobenzoic acid with LDA and methyl borate at −78°C .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during cyano group introduction via nucleophilic substitution (e.g., KCN/CuCN in DMF at 120°C) .

Critical Parameters :

| Step | Reagent | Selectivity Factor |

|---|---|---|

| Methoxylation | LDA/MeOB(OH)₂ | >90% at C3 |

| Cyanation | CuCN/KCN | 85% at C4 |

Basic: What are the documented biological activities of structurally analogous compounds, and how do they inform research on this compound?

Methodological Answer: